molecular formula C7H7ClN2O2 B181444 4-chloro-N-methyl-2-nitroaniline CAS No. 15950-17-1

4-chloro-N-methyl-2-nitroaniline

Cat. No. B181444
CAS RN: 15950-17-1
M. Wt: 186.59 g/mol
InChI Key: LUTBHMSHJATKIS-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-2-nitroaniline is a nitro-aromatic amine. It is used almost exclusively as an intermediate in the synthesis of pigments . It is a yellow crystalline powder that is insoluble in water .


Synthesis Analysis

The synthesis of 4-chloro-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . The process begins with the treatment of 2-nitroaniline with acetyl chloride at room temperature with continuous stirring. The orange-colored 2-nitroacetanilide formed is then filtered and dried .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-nitroaniline is recognized by single-crystal XRD analysis . The molecule contains both intra- and intermolecular strong hydrogen bonding interactions . In the 4-chloro-2-nitroaniline molecule, one hydrogen of the amine group is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .


Chemical Reactions Analysis

4-Chloro-2-nitroaniline forms explosive products on reaction with nitric acid. It can also react with oxidizing agents .


Physical And Chemical Properties Analysis

4-Chloro-2-nitroaniline has a density of 1.4±0.1 g/cm^3, a boiling point of 317.7±27.0 °C at 760 mmHg, and a flash point of 146.0±23.7 °C . It is thermally stable up to 115 °C . The molecule has a molar refractivity of 47.3±0.3 cm^3, a polar surface area of 58 Å^2, and a molar volume of 132.7±3.0 cm^3 .

Scientific Research Applications

Environmental Degradation Studies

Research has shown that certain nitroaromatic compounds, closely related to 4-chloro-N-methyl-2-nitroaniline, are used in industrial and agricultural sectors, leading to environmental challenges. Studies on the anaerobic degradation of these compounds by specific microbial strains offer insights into potential environmental remediation methods. The microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 have been found to utilize these compounds as carbon and nitrogen sources under anaerobic conditions, revealing intricate networks of degradation pathways (Duc, 2019).

Structural and Theoretical Investigations

Significant work has been conducted on the structural analysis of compounds similar to 4-chloro-N-methyl-2-nitroaniline. For instance, studies using X-ray diffraction, vibrational, and quantum chemical investigations have been done on related molecular complexes. These studies provide insights into the physical and chemical properties of these compounds, which are crucial for various applications in material science and chemistry (Arjunan et al., 2012).

Solubility and Thermodynamics

Understanding the solubility of nitroaniline derivatives in various solvents is essential for their preparation, purification, and theoretical studies. Research on the solubility and solution thermodynamics of these compounds in different solvents aids in optimizing their preparation and purification processes, which is critical for their industrial applications (Li et al., 2017).

Photoaffinity Probes

4-Chloro-N-methyl-2-nitroaniline derivatives have been synthesized for use as photoaffinity probes in biochemical studies. These compounds aid in understanding molecular interactions and functions in biological systems, providing a valuable tool for biochemical and pharmaceutical research (Lamotte et al., 1994).

Aerobic Degradation Pathways

Studies on the aerobic degradation of nitroaniline compounds by specific bacteria strains contribute to our understanding of bioremediation techniques. These bacteria can use nitroaniline compounds as sole sources of carbon, nitrogen, and energy, indicating their potential for environmental cleanup applications (Khan et al., 2013).

Molecular Structure Analysis

Research on the molecular structure and charge transfer of nitroaniline derivatives contributes to the field of nonlinear optics. Theoretical studies using density functional theory (DFT) and vibrational analyses provide insights into the molecular structure and electronic properties of these compounds, which are relevant for material science and optical applications (Jasmine et al., 2016).

Safety And Hazards

4-Chloro-2-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline was developed by a slow evaporation method at 40 °C . This represents a promising direction for future research, as organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

properties

IUPAC Name

4-chloro-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTBHMSHJATKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371638
Record name 4-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-2-nitroaniline

CAS RN

15950-17-1
Record name 4-chloro-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-2-nitroaniline (10 mmol, 1.73 g) in DMF (10 mL) was added portionwise NaH (12 mmol, 480 mg of a 60% suspension in mineral oil) (exothermic, gas evolution). After 10 min MeI (20 mmol, 1.2 mL) was added to the reaction mixture. After 1 h the reaction mixture was poured into aqueous NaHCO3 and brine to afford the product as an orange precipitate, which was filtered, washed with water and dried in vacuo. H1 NMR (500 MHz, d6-DMSO): δ 8.22 (m, 1H), 8.02 (d, J=2.5 Hz, 1H), 7.56 (dd, J=9.1 Hz, 2.5 Hz, 1H), 7.02 (d, J=9.4 Hz, 1H), 2.94 (d, J=5.0 Hz, 3H).
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1.73 g
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reactant
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10 mL
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1.2 mL
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brine
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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-fluoro-2-nitrobenzene (832 mg, 4.7 mmol) in DMSO (10 mL) is added a 2M solution of methylamine (3.56 mL, 7.1 mmol) in tetrahydrofuran, followed by Hunig's base (1.2 mL, 7.1 mmol). The reaction flask is sealed and heated to 80° C. for 16 h. The reaction is cooled to room temperature and poured over ice water. The resulting solid is isolated by filtration to afford the title compound (713 mg, 81%).
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832 mg
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solution
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3.56 mL
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10 mL
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1.2 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BC Challis, DEG Shuker - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… with gaseous NOCl was observed for 2,4-dinitroaniline (pKh -4.53), the weakest base examined, and an upper limit to k2*m/k,S is cited in the Table for 4-chloro-N-methyl-2-nitroaniline (…
Number of citations: 16 pubs.rsc.org
JW Clark-Lewis, GF Katekar - Journal of the Chemical Society …, 1959 - pubs.rsc.org
USHERWOOD and WHITELEY found that 3, 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide l-oxide (I) undergoes a number of interesting transformations, eg, when …
Number of citations: 4 pubs.rsc.org
WD Johnson, JE Sherwood - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… They used as indicators 4-chloro-2nitroaniline and 4-chloro-N-methyl-2-nitroaniline and found the values 33, 955 (range 660-1120), and 6710 respectively. The results for acetanilide …
Number of citations: 1 www.publish.csiro.au
P Chaudhary - 2018 - idr-lib.iitbhu.ac.in
1.1 Reduction and Oxidation of nitric oxide 1 1.2 Ehrlich-Sachs reaction 2 1.3 Synthesis of C-Nitrosamines via oxidation 4 1.4 Synthesis of para-nitroso aniline 4 1.5 Synthesis of C-…
Number of citations: 0 idr-lib.iitbhu.ac.in
S Voskresensky, M Makosza - Synthetic Communications, 2000 - Taylor & Francis
Direct PTC methylation of 2-nitroanilines with dimethyl sulfate gave selectively N-monomethylated products. A variety of N-methyl-2-nitroanilines were prepared in this way. …
Number of citations: 8 www.tandfonline.com
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za

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